

# Technical Guide: Stability & Storage of 4-(Hydroxymethyl)-2-iodophenol[1]

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## Compound of Interest

Compound Name: 4-(Hydroxymethyl)-2-iodophenol

CAS No.: 197230-74-3

Cat. No.: B058204

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## Executive Summary & Chemical Profile

**4-(Hydroxymethyl)-2-iodophenol** (also known as 3-iodo-4-hydroxybenzyl alcohol) is a trifunctional building block containing a phenolic hydroxyl, an ortho-iodine, and a para-benzylic alcohol.[1] This structural arrangement creates a "perfect storm" for instability: the electron-rich phenol ring accelerates oxidation, while the iodine atom is susceptible to photolytic cleavage.

Critical Material Attributes (CMA):

Property	Specification	Technical Insight
CAS Number	197230-74-3	Unique identifier for inventory tracking.
Appearance	Off-white to light brown solid	Warning: "Brown" indicates advanced oxidation (quinone formation).
Molecular Weight	250.03 g/mol	High iodine mass contribution (~50%).
Solubility	DMSO, Methanol	Avoid protic solvents for long-term stock solutions.

| Primary Risk | Oxidative Deiodination | Simultaneous loss of iodine and oxidation of the alcohol. |

## Degradation Mechanisms: The "Why" Behind the Protocol

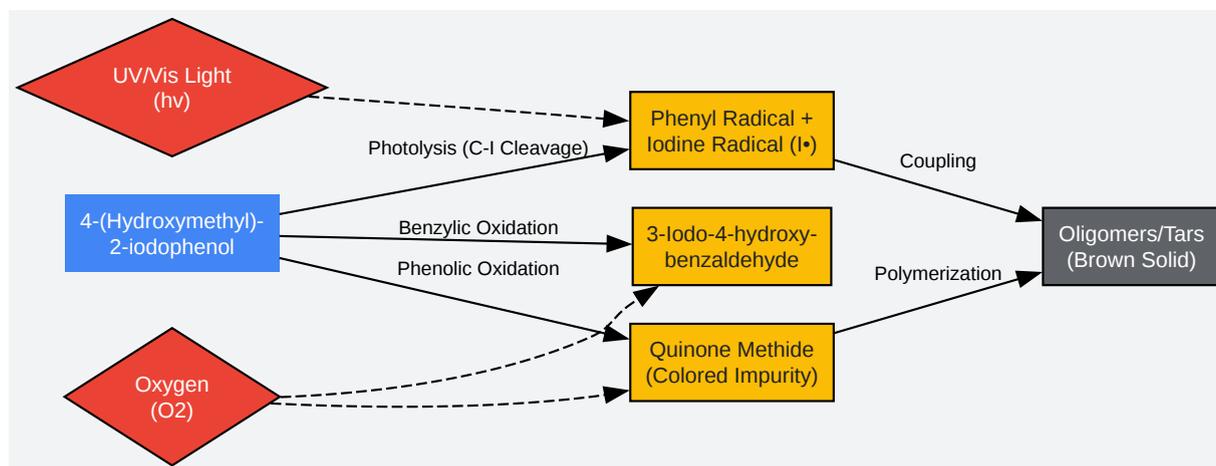
To preserve this compound, one must understand its three primary failure modes. The molecule does not simply "go bad"; it follows specific chemical pathways driven by environmental energy (light/heat) and entropy (oxygen).

### The Oxidative Cascade

- **Phenolic Oxidation:** The electron-donating hydroxyl group makes the ring electron-rich. Exposure to air ( ) converts the phenol into a para-quinone methide or benzoquinone species, manifesting as a yellow-to-brown discoloration.
- **Benzylic Oxidation:** The hydroxymethyl group ( ) at the para position is liable to oxidize to 3-iodo-4-hydroxybenzaldehyde. This is the most common organic impurity found in aged samples.
- **Photolytic Deiodination:** The bond energy is relatively weak (~240 kJ/mol). UV/Visible light causes homolytic cleavage, releasing iodine radicals ( ) and phenyl radicals, leading to polymerization or hydro-deiodination (replacement of I with H).

### Visualization of Degradation Pathways

The following diagram illustrates the interconnected degradation routes triggered by improper storage.



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Figure 1: Mechanistic pathways leading to compound failure. Note that light and oxygen act synergistically to accelerate degradation.

## Storage & Handling Protocols

This protocol is a self-validating system. If the compound changes color, the system has failed.

### The "Cold Chain" Storage Standard

- Temperature:  $-20^{\circ}\text{C}$  ( $\pm 5^{\circ}\text{C}$ ).
  - Reasoning: Arrhenius kinetics dictate that reducing temp from RT ( $25^{\circ}\text{C}$ ) to  $-20^{\circ}\text{C}$  slows degradation rates by  $\sim 20\text{-}30\text{x}$ .
- Atmosphere: Argon or Nitrogen Overlay.
  - Reasoning: Displaces  
  
to prevent the aldehyde/quinone formation described above. Argon is preferred as it is heavier than air and "blankets" the solid.
- Container: Amber Glass Vial with Teflon-lined cap.

- Reasoning: Amber glass blocks UV light (<400nm) to prevent deiodination. Teflon prevents leaching of plasticizers which can contaminate the lipophilic iodine region.

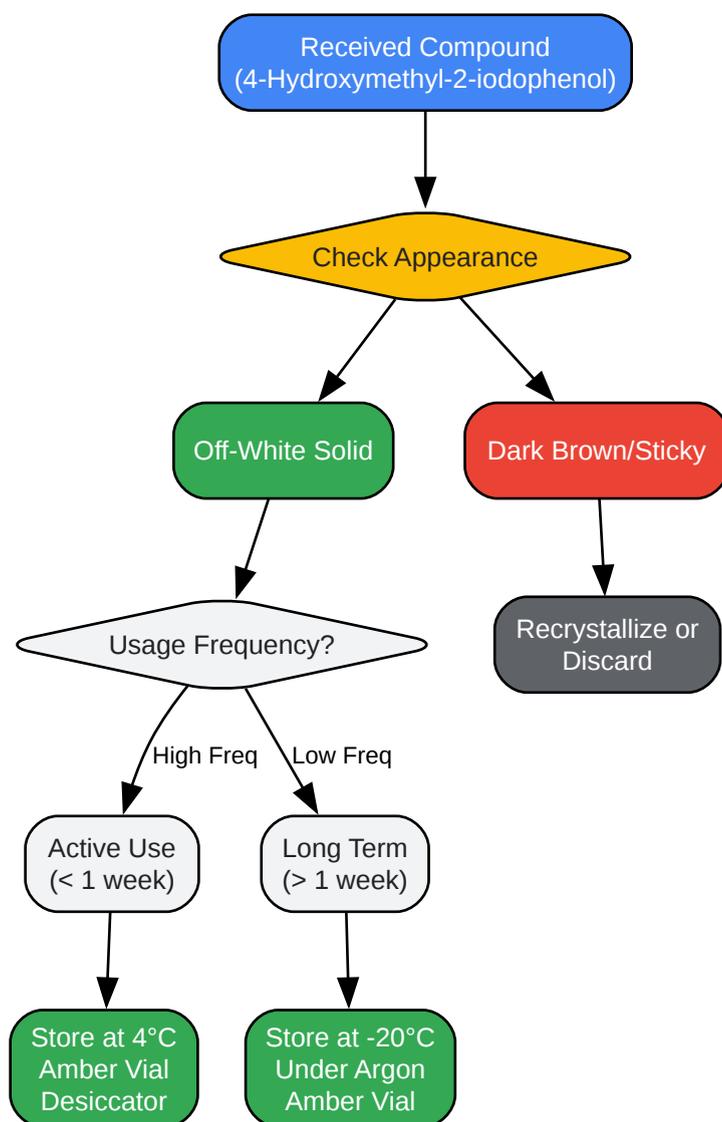
## Handling Workflow (Thaw & Use)

Do not open a cold vial directly in a humid lab; condensation will introduce water, accelerating hydrolysis.

- Equilibration: Remove vial from freezer and let stand at Room Temperature (RT) for 30 minutes inside a desiccator or hood.
- Centrifugation: Briefly centrifuge (1-2 min @ 1000g) to pellet any solid stuck to the cap (crucial for mg-scale quantities).
- Aliquot: Weigh rapidly. If dissolving, use anhydrous DMSO or Deuterated Methanol immediately.
- Re-Seal: Purge headspace with Argon gas for 10-15 seconds before re-capping. Wrap cap with Parafilm.

## Storage Decision Logic

Use the following workflow to determine the correct storage location based on usage frequency.



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Figure 2: Decision matrix for storage conditions based on compound quality and usage frequency.

## Quality Control & Troubleshooting

Before committing this material to a high-value synthesis step (e.g., Suzuki coupling), validate its purity.

### Quick Purity Check (H-NMR)

Run a proton NMR in

or

- Target Signal: Look for the benzylic protons around 4.3 - 4.5 ppm (doublet or singlet depending on solvent exchange).
- Impurity Signal (Aldehyde): Check for a distinct aldehyde proton signal ( ) around 9.5 - 10.0 ppm. If this integrates >5%, repurification is required.
- Impurity Signal (De-iodinated): Check the aromatic region. Loss of iodine symmetry will shift the aromatic splitting pattern.

## Troubleshooting Table

Observation	Diagnosis	Corrective Action
Material is sticky/gum	Hygroscopic moisture absorption.	Dry under high vacuum (0.1 mbar) for 4h. Store with desiccant.
Yellowing of solid	Surface oxidation (Quinones).	Wash with cold hexanes/ether (if product is insoluble) or recrystallize.
Insoluble particles in DMSO	Polymerization (Oligomers).	Filter solution through 0.2 $\mu$ m PTFE filter. Determine concentration by UV.

## References

- Chemical Identification:**4-(Hydroxymethyl)-2-iodophenol**. CAS No. 197230-74-3.[1]
- Storage Standards:AS ONE Corporation Product Data Sheet (Cat# 85-5216-12). Recommended storage at -20°C.
- Mechanistic Grounding:Oxidation of Phenolic Benzyl Alcohols. General reactivity principles of electron-rich benzylic systems.

- Iodophenol Stability: Photolytic cleavage of Aryl-Iodide bonds. Standard organic photochemistry parameters (C-I bond energy ~57 kcal/mol).

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## Sources

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